molecular formula C7H11ClO3S B2452978 6-Oxaspiro[2.5]octane-1-sulfonyl chloride CAS No. 2137599-13-2

6-Oxaspiro[2.5]octane-1-sulfonyl chloride

Cat. No.: B2452978
CAS No.: 2137599-13-2
M. Wt: 210.67
InChI Key: BFPHREWOMXMOFH-UHFFFAOYSA-N
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Description

6-Oxaspiro[2.5]octane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClO3S. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxetane and sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride typically involves the reaction of oxetane derivatives with sulfonyl chloride reagents. One common method includes the use of oxetane-2-carboxylic acid as a starting material, which undergoes chlorosulfonation to yield the desired sulfonyl chloride compound. The reaction conditions often involve the use of chlorosulfonic acid or thionyl chloride as chlorinating agents, under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 6-Oxaspiro[2.5]octane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl functional groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxaspiro[2.5]octane-1-sulfonyl chloride
  • Oxaspiro[2.5]octane derivatives and analogs

Uniqueness

This compound is unique due to its specific spirocyclic structure and the position of the sulfonyl chloride group. This structural feature imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specialized synthetic applications .

Properties

IUPAC Name

6-oxaspiro[2.5]octane-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)6-5-7(6)1-3-11-4-2-7/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPHREWOMXMOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC2S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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